molecular formula C15H15N3O2 B2368464 N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide CAS No. 1903332-92-2

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide

Cat. No.: B2368464
CAS No.: 1903332-92-2
M. Wt: 269.304
InChI Key: BWTGWGQNFWJMGC-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide is a compound that features both an indole and an isoxazole moiety. The indole structure is a common scaffold in many biologically active molecules, while the isoxazole ring is known for its presence in various pharmaceuticals due to its diverse biological activities. This compound is of interest in medicinal chemistry and drug discovery due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the indole moiety. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to avoid the drawbacks of metal catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthetic methods to minimize environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide: Unique due to its combination of indole and isoxazole moieties.

    Isoxazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Indole derivatives: Widely studied for their roles in various biological processes and therapeutic applications.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both indole and isoxazole rings. This combination can lead to enhanced biological activity and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(16-7-3-4-11-8-18-20-10-11)13-9-17-14-6-2-1-5-12(13)14/h1-2,5-6,8-10,17H,3-4,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTGWGQNFWJMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCCC3=CON=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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